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Introduction
EAI001 is a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor

Receptor (EGFR).[1][2] It demonstrates significant inhibitory activity against the L858R/T790M

double mutant of EGFR, a common resistance mutation in non-small cell lung cancer (NSCLC),

while showing minimal activity against wild-type (WT) EGFR.[2] EAI001 binds to an allosteric

site created by the outward displacement of the C-helix in the inactive conformation of the

kinase.[2] These application notes provide detailed protocols for utilizing EAI001 in various

kinase activity assays to characterize its inhibitory properties and to screen for similar allosteric

inhibitors.

Data Presentation
The inhibitory activity of EAI001 against various forms of EGFR has been quantified using in

vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration

(IC50) values for EAI001.
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EGFR Variant IC50 (nM) Assay Conditions

L858R/T790M 24 1 mM ATP

Wild-Type (WT) > 50,000 1 mM ATP

L858R 750 1 µM ATP

T790M 1700 1 µM ATP

Data sourced from Jia et al., 2016.[2]

Signaling Pathway
EAI001 targets the EGFR signaling pathway, which plays a crucial role in cell proliferation,

survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates,

initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the

PI3K-AKT-mTOR pathways. Mutations in EGFR can lead to constitutive activation of these

pathways, driving tumorigenesis.
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Experimental Protocols
Several kinase assay formats can be employed to evaluate the activity of EAI001. Below are

detailed protocols for three common non-radioactive methods: a Homogeneous Time-Resolved

Fluorescence (HTRF) Kinase Assay, a LanthaScreen® Eu Kinase Binding Assay, and an ADP-

Glo™ Kinase Assay.

Experimental Workflow Overview

Preparation Kinase Reaction Detection Data Analysis
Prepare Reagents:

- Kinase (e.g., EGFR L858R/T790M)
- Substrate (Peptide or Tracer)

- ATP
- EAI001 Serial Dilution

Dispense reagents into
384-well plate:

1. EAI001/DMSO Control
2. Kinase

3. Substrate/ATP Mix

Incubate at Room Temperature
(e.g., 60 minutes)

Add Detection Reagent:
- HTRF Antibodies

- Eu-Antibody/Tracer
- ADP-Glo™ Reagent

Incubate as per protocol
(e.g., 30-60 minutes)

Read plate on a
compatible plate reader

(e.g., TR-FRET, Luminescence)

Calculate signal ratio or
luminescence

Plot data against EAI001
concentration and fit a
dose-response curve

Determine IC50 value

Click to download full resolution via product page

General Kinase Activity Assay Workflow

HTRF Kinase Assay Protocol for EGFR
This protocol is adapted for a 1536-well plate format but can be scaled for 384- or 96-well

plates.[3]

Materials:

Recombinant EGFR L858R/T790M

Biotinylated substrate peptide (e.g., TK Substrate-biotin)

ATP

EAI001

HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.05% Tween-20, 5 mM

MgCl2, 1 mM DTT)
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HTRF Detection Reagents:

Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)

Streptavidin-XL665

HTRF Detection Buffer (compatible with detection reagents)

Low-volume white 384- or 1536-well plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of EAI001 in 100% DMSO. Further dilute

these solutions in HTRF Kinase Buffer to the desired final concentrations. The final DMSO

concentration in the assay should be ≤1%.

Enzyme and Substrate/ATP Mix Preparation:

Dilute the EGFR L858R/T790M enzyme to a 2X final concentration in HTRF Kinase Buffer.

Prepare a 2X substrate/ATP mixture in HTRF Kinase Buffer. The final concentrations will

need to be optimized, but a starting point is 1 µM for the substrate and the Km of ATP for

the specific kinase.

Kinase Reaction:

Add 2 µL of the EAI001 dilution or DMSO control to the wells of the assay plate.

Add 2 µL of the 2X EGFR enzyme solution.

Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture.

Incubation: Seal the plate and incubate at room temperature for 60 minutes.

Detection:
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Prepare the detection reagent mix in HTRF Detection Buffer containing both the Europium

cryptate-labeled antibody and Streptavidin-XL665 at their recommended concentrations.

Add 6 µL of the detection mix to each well to stop the kinase reaction.

Final Incubation: Seal the plate, protect it from light, and incubate at room temperature for 60

minutes.

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the

fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320

nm.

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot it against the

logarithm of the EAI001 concentration. Fit the data to a four-parameter logistic equation to

determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay Protocol
This assay measures the binding of a fluorescent tracer to the kinase, and the displacement of

the tracer by a test compound like EAI001.[4]

Materials:

Recombinant EGFR L858R/T790M

LanthaScreen® Eu-anti-Tag Antibody

LanthaScreen® Kinase Tracer (specific for EGFR)

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

EAI001

Low-volume white or black 384-well plates

TR-FRET compatible plate reader

Procedure:
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Compound Preparation: Prepare a serial dilution of EAI001 in 100% DMSO. Further dilute

these solutions in Kinase Buffer A to a 4X final concentration.

Kinase/Antibody Mix Preparation: Prepare a 2X solution of the EGFR enzyme and the Eu-

anti-Tag antibody in Kinase Buffer A. The optimal concentrations should be determined

empirically, but a starting point of 10 nM kinase and 4 nM antibody is recommended.[5]

Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A. The

optimal concentration is typically near the Kd of the tracer for the kinase.

Assay Assembly:

Add 5 µL of the 4X EAI001 dilution or DMSO control to the wells.

Add 10 µL of the 2X kinase/antibody mixture.

Add 5 µL of the 4X tracer solution.

Incubation: Mix gently, seal the plate, and incubate at room temperature for 60 minutes,

protected from light.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at

340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the ratio

against the logarithm of the EAI001 concentration and fit to a sigmoidal dose-response curve

to determine the IC50.

ADP-Glo™ Kinase Assay Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction.[6][7]

Materials:

Recombinant EGFR L858R/T790M

Substrate (e.g., Poly(Glu,Tyr) 4:1)
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ATP

EAI001

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

White, opaque 96- or 384-well plates

Luminometer

Procedure:

Compound and Reagent Preparation:

Prepare a serial dilution of EAI001 in DMSO, followed by dilution in Kinase Reaction

Buffer to a 5X final concentration.

Prepare a 5X solution of EGFR L858R/T790M in Kinase Reaction Buffer.

Prepare a 5X solution of the substrate/ATP mix in Kinase Reaction Buffer.

Kinase Reaction:

Add 1 µL of the 5X EAI001 dilution or DMSO control to the wells.

Add 2 µL of the 5X enzyme solution.

Initiate the reaction by adding 2 µL of the 5X substrate/ATP mix.

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction

and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.

This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate
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a luminescent signal. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Plot the luminescent signal against the logarithm of the EAI001 concentration.

Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion
EAI001 is a valuable tool for studying the mechanisms of drug resistance in EGFR-driven

cancers. The protocols outlined above provide robust methods for characterizing the inhibitory

activity of EAI001 and can be adapted for the high-throughput screening of new allosteric

inhibitors targeting mutant EGFR. Careful optimization of enzyme and substrate concentrations

will ensure high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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